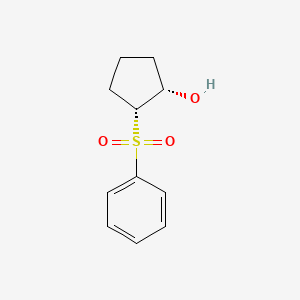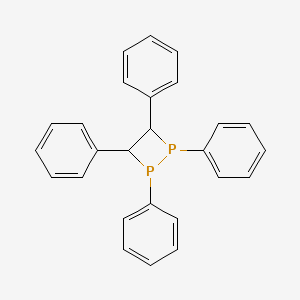![molecular formula C13H18O3Si B12551440 [2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane CAS No. 144258-95-7](/img/structure/B12551440.png)
[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane is a unique organosilicon compound characterized by its bicyclic structure and the presence of trimethoxysilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with vinyltrimethoxysilane under specific conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 50-100°C and a solvent such as toluene or dichloromethane to dissolve the reactants and control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The trimethoxysilane groups can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form corresponding silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions often conducted in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane is used as a precursor for the synthesis of complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. The presence of trimethoxysilane groups allows for easy attachment to various substrates, making it useful in the development of biosensors and medical implants.
Medicine
In medicine, 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane has potential applications in drug delivery systems. Its ability to form stable bonds with biological molecules can be leveraged to create targeted delivery vehicles for therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings and adhesives. Its unique properties contribute to the development of materials with enhanced durability, chemical resistance, and mechanical strength.
Mechanism of Action
The mechanism by which 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane exerts its effects involves the interaction of its trimethoxysilane groups with various substrates. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network. This network enhances the properties of the substrate, such as its hydrophobicity, adhesion, and mechanical strength.
Comparison with Similar Compounds
Similar Compounds
Vinyltrimethoxysilane: Similar in structure but lacks the bicyclic component.
Phenyltrimethoxysilane: Contains a phenyl group instead of the bicyclo[4.2.0]octa-1,3,5-trien-3-yl group.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group, used for different applications.
Uniqueness
The uniqueness of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane lies in its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with substrates and reagents, making it a valuable compound for specialized applications in various fields.
Properties
CAS No. |
144258-95-7 |
|---|---|
Molecular Formula |
C13H18O3Si |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl-trimethoxysilane |
InChI |
InChI=1S/C13H18O3Si/c1-14-17(15-2,16-3)9-8-11-4-5-12-6-7-13(12)10-11/h4-5,8-10H,6-7H2,1-3H3 |
InChI Key |
ZDSAMGLQQFEEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C=CC1=CC2=C(CC2)C=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


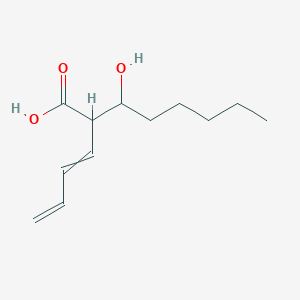
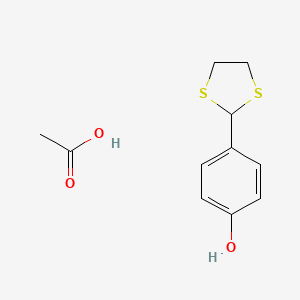
(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
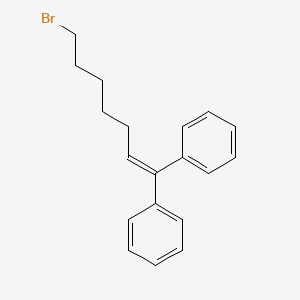
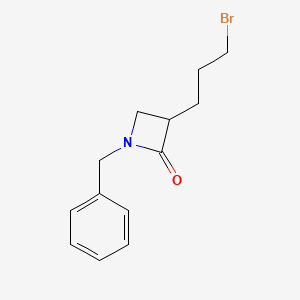
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)

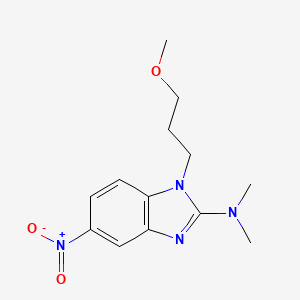
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
